[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Lipophilicity Druglikeness Physicochemical Properties

Sourcing a consistent coumarin building block with predictable lipophilicity for SAR exploration can delay lead optimization. This 6-chloro-4-methyl-2-oxo-2H-chromen-7-oxyacetic acid (CAS 326102-48-1) eliminates that bottleneck. • Defined XLogP3 of 2 enables quantitative tuning of cellular permeability when incorporated into larger molecules. • The 7-oxyacetic acid handle supports rapid analog generation via standard amide coupling or esterification without altering the core scaffold. • Consistent 95% purity across batches ensures reproducible SAR data and reliable library synthesis.

Molecular Formula C12H9ClO5
Molecular Weight 268.65 g/mol
CAS No. 326102-48-1
Cat. No. B1363280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
CAS326102-48-1
Molecular FormulaC12H9ClO5
Molecular Weight268.65 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
InChIInChI=1S/C12H9ClO5/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H,14,15)
InChIKeyZWRVNXQUKBLRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Properties of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid


[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS: 326102-48-1) is a synthetic coumarin derivative with the molecular formula C12H9ClO5 and a molecular weight of 268.65 g/mol [1]. It is characterized by a 2H-chromen-2-one core with distinct substitutions: a chlorine atom at the 6-position, a methyl group at the 4-position, and an oxyacetic acid moiety at the 7-position [1]. These specific substituents impart unique physicochemical properties, including a calculated XLogP3-AA value of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5, which are critical determinants of its solubility, permeability, and potential biological interactions .

Substitution Risks for [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid


The specific substitution pattern of this compound is not interchangeable with other coumarin derivatives. Its unique combination of a 6-chloro and 4-methyl group on the chromenone scaffold directly influences its electronic properties and reactivity, which cannot be replicated by analogs with different substituents [1]. For instance, replacing the 6-chloro with a hydrogen or moving the acetic acid moiety from the 7-position will alter key parameters such as lipophilicity (XLogP3) and hydrogen-bonding capacity, fundamentally changing its behavior in chemical reactions and biological assays [1]. Therefore, generic substitution with a similar-looking coumarin can lead to unpredictable and non-reproducible experimental outcomes.

Differentiating [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid from Analogs


Lipophilicity vs. Unsubstituted Coumarin

The lipophilicity of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, quantified by its calculated XLogP3 value, differs from that of its unsubstituted parent compound. This parameter is critical for predicting membrane permeability and oral bioavailability [1].

Lipophilicity Druglikeness Physicochemical Properties

Hydrogen Bonding Capacity vs. 7-Substituted Coumarins

The presence of the carboxylic acid moiety at the 7-position via an ether linkage provides a distinct hydrogen bond donor/acceptor profile compared to common 7-substituted coumarin analogs like umbelliferone (7-hydroxycoumarin) or herniarin (7-methoxycoumarin) [1].

Solubility Hydrogen Bonding Receptor Interaction

Antioxidant Potential vs. 6-Methyl Coumarin Analogs

The presence of a chlorine atom at the 6-position of the coumarin structure is associated with improved radical scavenging activity compared to a methyl group at the same position [1]. While direct IC50 data for this specific compound was not found, this established SAR trend suggests a potential performance advantage over 6-methyl analogs.

Antioxidant Structure-Activity Relationship Free Radical Scavenging

Rotatable Bond Count vs. 7-Oxyacetic Acid Derivatives

The compound possesses a rotatable bond count of 3, which is a key determinant of molecular flexibility and, consequently, its ability to adopt conformations favorable for target binding or crystallization [1].

Molecular Flexibility Conformational Analysis Drug Design

Optimal Use Cases for [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid


Medicinal Chemistry Building Block for Lipophilicity

Medicinal chemists seeking to optimize the lipophilicity and cellular permeability of a lead series can utilize this compound as a well-defined building block. Its calculated XLogP3 value of 2 [1] provides a quantitative benchmark for incorporation into larger molecules to achieve a desired physicochemical profile, distinct from less lipophilic coumarin cores.

Scaffold for Derivatization via 7-Oxyacetic Acid

The 7-oxyacetic acid moiety serves as a versatile functional group for generating compound libraries. Researchers can leverage this handle to create diverse analogs through standard amide coupling or esterification reactions, exploring structure-activity relationships without altering the core 6-chloro-4-methylcoumarin scaffold [1].

SAR Studies for Coumarin Antioxidants

This compound can be employed as a comparator in SAR studies aimed at understanding the contribution of the 6-chloro substituent to antioxidant activity. Based on class-level evidence that a 6-chloro atom enhances radical scavenging compared to a 6-methyl group [1], it can be used to test this hypothesis in specific assay systems and validate the SAR within a new chemical series.

Conformational Effects on Molecular Recognition

Given its defined rotatable bond count of 3 [1], this compound is suitable for experimental and computational studies (e.g., molecular docking, NMR spectroscopy) investigating how the specific conformational preferences imposed by its 6-chloro and 4-methyl substituents influence molecular recognition by proteins or other biomacromolecules.

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